2-[2-(propan-2-yloxy)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide
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Overview
Description
2-(2-ISOPROPOXYPHENYL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ISOPROPOXYPHENYL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the isopropoxy group: This step might involve the alkylation of a phenol derivative with isopropyl bromide under basic conditions.
Coupling with the naphthalene derivative: This could be done through a nucleophilic substitution reaction where the quinoline derivative is reacted with a naphthalene-based amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or naphthalene rings, leading to the formation of quinoline N-oxides or naphthoquinones.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Medicinal Chemistry: As a potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.
Biological Studies: Investigating its effects on various biological pathways and its potential as a pharmacological tool.
Industrial Applications: Possible use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are crucial for DNA replication.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Quinoline-4-carboxamide: A simpler analogue that might share some biological activities.
Uniqueness
2-(2-ISOPROPOXYPHENYL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern, which could confer distinct biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C29H28N2O2 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(2-propan-2-yloxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C29H28N2O2/c1-19(2)33-28-17-8-6-14-23(28)27-18-24(22-13-5-7-15-26(22)30-27)29(32)31-25-16-9-11-20-10-3-4-12-21(20)25/h3-8,10,12-15,17-19,25H,9,11,16H2,1-2H3,(H,31,32) |
InChI Key |
KGXWYEQMBSLNMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NC4CCCC5=CC=CC=C45 |
Origin of Product |
United States |
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